Octadecyl 2-bromobutanoate
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Overview
Description
Octadecyl 2-bromobutanoate is an organic compound with the molecular formula C22H43BrO2 It is an ester derived from octadecanol and 2-bromobutanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
Octadecyl 2-bromobutanoate can be synthesized through the esterification reaction between octadecanol and 2-bromobutanoic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
C18H37OH+C4H7BrO2→C22H43BrO2+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts, such as sulfonated resins, can also be employed to facilitate the esterification process. Additionally, purification steps, including distillation and recrystallization, are essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Octadecyl 2-bromobutanoate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the compound can be replaced by various nucleophiles, such as hydroxide ions, leading to the formation of octadecyl 2-hydroxybutanoate.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases to yield octadecanol and 2-bromobutanoic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) under reflux conditions.
Major Products Formed
Nucleophilic Substitution: Octadecyl 2-hydroxybutanoate.
Reduction: Octadecyl 2-butanol.
Hydrolysis: Octadecanol and 2-bromobutanoic acid.
Scientific Research Applications
Octadecyl 2-bromobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including surfactants and polymers.
Biology: The compound can be employed in the study of lipid membranes and their interactions with proteins.
Medicine: Research into drug delivery systems often utilizes this compound due to its ability to form stable micelles and vesicles.
Industry: It is used in the production of specialty chemicals, such as lubricants and plasticizers.
Mechanism of Action
The mechanism by which octadecyl 2-bromobutanoate exerts its effects is primarily through its interaction with lipid membranes. The long hydrophobic chain allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This property is particularly useful in drug delivery systems, where the compound can facilitate the transport of therapeutic agents across cell membranes.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-bromobutyrate: Similar in structure but with a shorter alkyl chain.
Octyl 2-bromobutanoate: Similar ester but with an octyl group instead of an octadecyl group.
Uniqueness
Octadecyl 2-bromobutanoate is unique due to its long hydrophobic chain, which imparts distinct physicochemical properties. This makes it particularly effective in applications requiring strong hydrophobic interactions, such as in the formation of stable lipid bilayers and micelles.
Properties
CAS No. |
89876-56-2 |
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Molecular Formula |
C22H43BrO2 |
Molecular Weight |
419.5 g/mol |
IUPAC Name |
octadecyl 2-bromobutanoate |
InChI |
InChI=1S/C22H43BrO2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25-22(24)21(23)4-2/h21H,3-20H2,1-2H3 |
InChI Key |
JZPYWNAFIWPQPR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C(CC)Br |
Origin of Product |
United States |
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